molecular formula C5H9Br B049281 Bromocyclopentane-d9 CAS No. 35468-44-1

Bromocyclopentane-d9

Cat. No.: B049281
CAS No.: 35468-44-1
M. Wt: 158.08 g/mol
InChI Key: BRTFVKHPEHKBQF-UHUJFCCWSA-N
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Description

It is a stable isotope-labeled compound with the molecular formula C5D9Br and a molecular weight of 158.08 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic properties.

Scientific Research Applications

Bromocyclopentane-d9 has several scientific research applications:

Safety and Hazards

Bromocyclopentane-d9 is classified as a flammable liquid and vapor (H226) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Bromocyclopentane-d9 can be synthesized through various methods. One common approach involves the addition reaction of cyclopentene with deuterated hydrobromic acid (DBr). The reaction typically occurs in two steps:

This method ensures a high conversion rate of cyclopentene and high selectivity for this compound, making it suitable for industrial production.

Chemical Reactions Analysis

Bromocyclopentane-d9 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Bromocyclopentane-d9 is unique due to its deuterium labeling, which makes it useful in isotopic labeling studies. Similar compounds include:

These compounds share similar reactivity but differ in their specific applications and isotopic labeling.

Properties

IUPAC Name

1-bromo-1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2/i1D2,2D2,3D2,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTFVKHPEHKBQF-UHUJFCCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584020
Record name 1-Bromo(~2~H_9_)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35468-44-1
Record name 1-Bromo(~2~H_9_)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35468-44-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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